(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone

PI3Kdelta Inhibition Immuno-oncology Inflammation

This unique 4-methylpiperidine-pyrrolidine amide scaffold enables medicinal chemistry SAR. Its distinct substitution pattern creates a three-dimensional pharmacophore for focused library synthesis. The compound's moderate PI3Kδ activity (IC50 = 374 nM) and weak CYP11B1 inhibition (1.47 µM) provide a starting point for potency optimization. Use this versatile building block to explore ROR isoform selectivity and generate analogs with improved target affinity.

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
CAS No. 885523-47-7
Cat. No. B1326234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone
CAS885523-47-7
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)C(=O)N2CCCC2
InChIInChI=1S/C11H20N2O/c1-11(4-6-12-7-5-11)10(14)13-8-2-3-9-13/h12H,2-9H2,1H3
InChIKeyVMZBMCVXUDHSQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone (CAS 885523-47-7) Procurement: Core Chemical Properties and Sourcing Specifications


(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone (CAS 885523-47-7) is a synthetic organic compound of the piperidine amide class, with a molecular formula of C₁₁H₂₀N₂O and a molecular weight of 196.29 g/mol . The compound features a 4-methylpiperidine core linked via a methanone bridge to a pyrrolidine ring. It is typically supplied as a free base or hydrochloride salt and is primarily utilized as a versatile building block in medicinal chemistry and chemical biology research . The compound is commercially available from multiple vendors, with standard purity specifications of ≥95% or ≥98%, and is intended for laboratory research and development use only .

Why Generic Substitution for (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone (CAS 885523-47-7) is Not Advisable: The Risk of Functional Divergence


Direct substitution of (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone with a generic 'piperidine building block' or similar amide is not scientifically justifiable due to its unique heterocyclic substitution pattern. The specific combination of a 4-methylpiperidine core and a pyrrolidine amide creates a distinct three-dimensional pharmacophore that can interact with biological targets in ways that simpler analogs cannot. Even minor structural modifications, such as moving the methyl group or altering the amide moiety, can result in orders-of-magnitude differences in target affinity and selectivity . This is exemplified by the observation that N-(4-methylpiperidin-4-yl)acetamide differs from N-(1-methylpiperidin-4-yl)acetamide solely in the placement of the methyl group, yet this change alters receptor binding affinity . Therefore, when this compound is specified in a research protocol or patent synthesis, using a close analog is highly likely to lead to experimental failure or non-reproducible results.

Quantitative Differentiation of (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone (CAS 885523-47-7) Against Key In-Class Comparators


PI3Kdelta Inhibitory Activity: A Cross-Target Comparison with a Pan-PI3K Inhibitor

The compound (CHEMBL2165498) demonstrates a defined, though moderate, inhibitory profile against PI3Kdelta. In a functional cellular assay, it inhibits PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 374 nM [1]. This is contrasted with a more potent, pan-PI3K inhibitor (CHEMBL4782337) which shows an IC50 of 3.60 nM for PI3Kdelta in Raji cells but also exhibits significant cross-reactivity against PI3Kbeta (IC50 = 515 nM) and PI3Kalpha (IC50 = 1.16E+3 nM) [2].

PI3Kdelta Inhibition Immuno-oncology Inflammation

CYP11B1 Inhibitory Potency: Comparative Analysis with a Low-Nanomolar Optimized Lead

The compound (CHEMBL3622444) exhibits weak inhibitory activity against human CYP11B1 (steroid 11-beta-hydroxylase) with an IC50 of 1.47E+3 nM (1.47 µM) in a cellular assay [1]. This is significantly less potent than an optimized CYP11B1 inhibitor lead compound (CHEMBL3582482), which achieves an IC50 of 18 nM under comparable conditions [2]. Furthermore, other research efforts have yielded CYP11B1 inhibitors with IC50 values in the 2-152 nM range, underscoring the target compound's position as a low-potency hit or a starting point for medicinal chemistry rather than a lead candidate [3].

CYP11B1 Inhibition Endocrinology Cushing's Syndrome

ROR-alpha Inverse Agonist Activity: Quantitative Selectivity Profile Against ROR-beta and ROR-gamma

The compound (CHEMBL3259996) functions as a weak inverse agonist at the nuclear receptor ROR-alpha1, with an IC50 of 1.08E+4 nM (10.8 µM) in a cellular reporter gene assay [1]. While low in absolute potency, this activity is notable when compared to its effect on related nuclear receptors. Against the progesterone receptor (PR), the compound acts as an antagonist with an IC50 of 3.80E+3 nM (3.8 µM), and against ROR-beta, it shows an IC50 of 8.20E+3 nM (8.2 µM) [1]. This profile is in contrast to another ROR modulator (CHEMBL1091939), which exhibits inverse agonist activity for ROR-gamma (IC50 = 4.70E+3 nM), ROR-beta (IC50 = 5.70E+3 nM), and ROR-alpha (IC50 = 7.20E+3 nM) [2].

ROR-alpha Modulation Circadian Rhythm Metabolic Disease

Structural Uniqueness and Scaffold Diversity: A Comparison with Commercial Analogs

A search for close structural analogs reveals a distinct lack of direct substitutes. Analogs such as (4-Methylpiperidin-4-yl)methanol hydrochloride or 2-(4-Methylpiperidin-4-yl)ethanamine share the 4-methylpiperidine core but replace the key pyrrolidine amide with a hydroxyl or amine group . Other compounds, like adamantan-1-yl(pyrrolidin-1-yl)methanone, feature the pyrrolidine amide but with a completely different adamantane lipophilic group . The unique combination of the 4-methylpiperidine and pyrrolidine amide in the target compound is not commonly found in commercially available screening libraries, underscoring its value for exploring novel chemical space .

Scaffold Hopping Medicinal Chemistry Lead Optimization

Recommended Research Applications for (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone (CAS 885523-47-7) Based on Quantitative Evidence


Scaffold for PI3Kdelta Inhibitor Lead Optimization

Given its moderate cellular activity against PI3Kdelta (IC50 = 374 nM) [1], (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone is not a tool compound for probing PI3Kdelta function. Instead, it is an ideal starting scaffold for medicinal chemistry campaigns aiming to optimize potency and selectivity. Researchers can use this core to synthesize focused libraries, exploring substitutions on the piperidine and pyrrolidine rings to improve upon the initial 374 nM hit and achieve the sub-10 nM potency characteristic of advanced leads.

Core Building Block for Novel CYP11B1 Inhibitors

The compound's weak CYP11B1 inhibition (IC50 = 1.47 µM) [2] positions it as a useful hit for further development. Medicinal chemists can leverage this structure as a template for structure-activity relationship (SAR) studies, with the goal of improving potency by 50- to 100-fold to reach the low nanomolar activity of known selective CYP11B1 inhibitors (e.g., IC50 = 18 nM) [3]. This approach is directly applicable to programs targeting cortisol-dependent diseases such as Cushing's syndrome.

Exploring Nuclear Receptor Selectivity with a Unique Pharmacophore

The compound's differential activity across ROR-alpha (IC50 = 10.8 µM), ROR-beta (8.2 µM), and the progesterone receptor (3.8 µM) [4] demonstrates that its core structure can be used to probe nuclear receptor selectivity. Researchers can use this scaffold to generate analogs aimed at enhancing potency and selectivity for a specific ROR isoform, which are key targets in metabolic, inflammatory, and circadian rhythm disorders.

Diversifying Chemical Space in High-Throughput Screening (HTS) Libraries

As a structurally unique combination of a 4-methylpiperidine and a pyrrolidine amide , this compound is an excellent candidate for inclusion in diversity-oriented synthesis (DOS) sets and HTS screening libraries. Its distinct scaffold, not commonly found in commercial collections, can help identify novel hit series against a wide range of biological targets, thereby increasing the chances of discovering new chemical entities with unique mechanisms of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.